1-Methyl-1-(2-methylbenzyl)guanidine sulfate
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Overview
Description
1-Methyl-1-(2-methylbenzyl)guanidine sulfate is a synthetic compound belonging to the guanidine familyThis compound has been studied for its biological activity, mechanism of action, and potential therapeutic uses.
Preparation Methods
The synthesis of 1-Methyl-1-(2-methylbenzyl)guanidine sulfate involves several steps. The primary synthetic route includes the reaction of 1-methylguanidine with 2-methylbenzyl chloride under specific conditions to form the desired product. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its sulfate salt form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Methyl-1-(2-methylbenzyl)guanidine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the reaction conditions and the specific oxidizing agent used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Nucleophilic substitution reactions are common for this compound, especially when reacting with halogenated compounds.
Scientific Research Applications
1-Methyl-1-(2-methylbenzyl)guanidine sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity and stability.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in developing new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(2-methylbenzyl)guanidine sulfate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Methyl-1-(2-methylbenzyl)guanidine sulfate can be compared with other similar compounds in the guanidine family. Some of these similar compounds include:
- 1-Methylguanidine
- 2-Methylbenzylguanidine
- N,N-Dimethylguanidine
Compared to these compounds, this compound exhibits unique properties such as enhanced stability and reactivity, making it particularly valuable in certain applications.
Properties
IUPAC Name |
1-methyl-1-[(2-methylphenyl)methyl]guanidine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.H2O4S/c1-8-5-3-4-6-9(8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHIHTBXUYGFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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